[(Azetidin-3-yl)methyl](benzyl)methylamine

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure [(Azetidin-3-yl)methyl](benzyl)methylamine as a superior, non-interchangeable alternative to piperidine or pyrrolidine motifs. Its strained azetidine core delivers a reduced pKa (~8.6-9.0), enhancing passive membrane permeability and abolishing problematic N-dealkylation and oxazolidine cyclization metabolic pathways. This bench-stable building block streamlines synthesis of CNS candidates and is essential for hit-to-lead optimization in medicinal chemistry programs.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12074222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Azetidin-3-yl)methyl](benzyl)methylamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN(CC1CNC1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-14(10-12-7-13-8-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
InChIKeyNFIWOYFYWVMUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Azetidin-3-yl)methylmethylamine: Procurement-Ready Specifications and Scaffold Fundamentals


[(Azetidin-3-yl)methyl](benzyl)methylamine (CAS: 1565343-62-5; MF: C₁₂H₁₈N₂; MW: 190.28 g/mol) is a research-grade, bench-stable organic building block comprising an azetidine-3-yl core tethered via a methylene bridge to an N-benzyl-N-methylamino group . The azetidine motif is a strained, four-membered, nitrogen-containing heterocycle recognized in medicinal chemistry as a privileged scaffold that enhances physicochemical attributes such as metabolic stability, conformational rigidity, and aqueous solubility [1]. This compound serves as a versatile intermediate for constructing functionalized azetidine-containing molecules, with synthetic methodology tolerating a broad range of functional groups and proceeding in moderate-to-high yields when employing secondary amine partners [2].

Procurement Precision: Why [(Azetidin-3-yl)methyl](benzyl)methylamine Cannot Be Exchanged with Acyclic or Larger-Ring Amine Analogs


Substituting [(Azetidin-3-yl)methyl](benzyl)methylamine with simpler acyclic amines (e.g., N-benzyl-N-methylethanamine) or larger-ring saturated heterocycles (e.g., pyrrolidine or piperidine derivatives) compromises critical molecular properties and synthetic utility. The four-membered azetidine ring imparts unique electronic and conformational constraints—specifically, a significantly reduced pKa (~8.6–9.0 for secondary azetidines) compared to pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.2)—which drastically alters protonation state and passive membrane permeability at physiological pH [1]. Furthermore, the azetidine scaffold alters metabolic fate: in direct comparative studies, azetidine-containing 5-HT₄ partial agonists completely resisted N-dealkylation and oxazolidine cyclization pathways that plagued their piperidine and pyrrolidine counterparts in human hepatocyte assays [2]. Such differences in basicity, lipophilicity (clogP), and microsomal stability are not predicted by simple structural analogy and demand experimental validation, making this specific azetidine derivative non-interchangeable for any downstream research or development application.

Data-Backed Differentiation: Quantitative Performance of Azetidine Scaffolds vs. Pyrrolidine, Piperidine, and Acyclic Amines


Physicochemical Advantage: Substantially Reduced Basicity (pKa) vs. Pyrrolidine and Piperidine

The azetidine scaffold confers a markedly lower basicity compared to five- and six-membered saturated nitrogen heterocycles. A systematic physicochemical analysis of mono- and difluorinated heterocyclic amines established that secondary azetidines exhibit pKa values ranging from 8.6 to 9.0, whereas structurally analogous pyrrolidines and piperidines display pKa values near 11.3 and 11.2, respectively [1]. The benzylmethylamine substituent in [(Azetidin-3-yl)methyl](benzyl)methylamine is expected to further modulate basicity, but the core azetidine nitrogen remains the dominant determinant of the compound's protonation behavior.

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability: Elimination of N-Dealkylation and Oxazolidine Cyclization Pathways vs. Piperidine

In a head-to-head comparison of heterocyclic replacements for a 5-HT₄ partial agonist lead series, azetidine-containing analogs demonstrated complete resistance to two major metabolic liabilities observed with piperidine and pyrrolidine congeners [1]. Piperidine-based compounds underwent significant N-dealkylation and formed an unusual, pharmacologically active cyclized oxazolidine metabolite (M2), which was the predominant circulating species in human plasma. In contrast, azetidine derivatives exhibited no detectable N-dealkylation and no oxazolidine formation; metabolism was instead redirected to oxidative pathways on the isoxazole ring [1].

Drug Metabolism ADME Hepatocyte Stability

Synthetic Accessibility: Single-Step Azetidine-3-amine Formation from Bench-Stable Precursors

The 3-aminoazetidine core, which is directly relevant to the 3-substituted scaffold of [(Azetidin-3-yl)methyl](benzyl)methylamine, is accessible via a straightforward one-step procedure from a bench-stable commercial precursor [1]. The methodology tolerates a wide range of functional groups and proceeds in moderate-to-high yields when secondary amines are employed as reaction partners. Critically, this protocol compares favorably to alternative multi-step syntheses and is suitable for 'any-stage' functionalization, including late-stage azetidinylation of approved drugs [1].

Synthetic Methodology Late-Stage Functionalization Building Block

Molecular Docking: Improved Receptor Binding Affinity of Azetidine-Modified Drug Analogs vs. Parent Compounds

Virtual screening of 14 FDA-approved drugs following isopropyl-to-azetidine bioisosteric replacement revealed consistent improvements in molecular docking scores . Representative azetidine-modified analogs demonstrated enhanced binding energies: Azetidine-Procarbazine (-8.083 kcal/mol), Azetidine-Erdafitinib (-7.677 kcal/mol), and Azetidine-Nateglinide (-6.686 kcal/mol) all exhibited more favorable (more negative) docking scores than their parent isopropyl-containing drugs, indicating improved predicted binding affinity to their respective therapeutic targets .

Computational Chemistry Drug Repurposing Virtual Screening

Conformational Rigidity: Azetidine as a Bioisostere for Methamphetamine's 2-Aminopropyl Group with Nanomolar Transporter Affinity

Rigidification of the flexible 2-aminopropyl side chain of methamphetamine via incorporation of an azetidine ring yields analogs with nanomolar binding affinity at dopamine (DAT) and serotonin (SERT) transporters [1]. In vitro binding studies using rat brain tissue preparations demonstrated that the constrained azetidine scaffold effectively mimics the spatial orientation of the aminopropyl group while locking the molecule into a bioactive conformation, resulting in potent DAT and SERT binding [1].

CNS Pharmacology Transporter Binding Structure-Activity Relationship

Microsomal Stability: High Intrinsic Clearance Resistance of Fluorinated Azetidines Confirmed in Systematic Hepatic Stability Screen

A comprehensive intrinsic microsomal clearance assessment across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that azetidine-based compounds, with one notable exception (3,3-difluoroazetidine), demonstrate high metabolic stability [1]. This stability profile is attributed to the azetidine ring's resistance to oxidative N-dealkylation, a common clearance mechanism for larger saturated N-heterocycles. The data support the use of azetidine scaffolds when reduced hepatic clearance is a design objective [1].

Metabolic Stability ADME Liver Microsomes

High-Impact Deployment: Where [(Azetidin-3-yl)methyl](benzyl)methylamine Delivers Differentiated Value


Medicinal Chemistry: Building Block for CNS-Penetrant Lead Optimization

Utilize [(Azetidin-3-yl)methyl](benzyl)methylamine as a conformationally restricted, low-pKa building block for synthesizing candidate molecules targeting central nervous system (CNS) disorders. The reduced basicity of the azetidine core (pKa ~8.6–9.0) compared to piperidine (pKa ~11.2) decreases the fraction of positively charged species at physiological pH, improving passive diffusion across the blood–brain barrier [1]. Additionally, the azetidine scaffold eliminates the N-dealkylation and oxazolidine cyclization metabolic liabilities that often compromise piperidine-containing CNS leads [2].

ADME Optimization: Replacement Strategy to Eliminate N-Dealkylation Hotspots

Employ [(Azetidin-3-yl)methyl](benzyl)methylamine as a direct replacement for problematic piperidine or pyrrolidine motifs in lead series suffering from rapid N-dealkylation or cyclized metabolite formation. Direct comparative data from 5-HT₄ partial agonist programs demonstrate that azetidine substitution completely abolishes these metabolic pathways in human hepatocytes, redirecting metabolism to more predictable oxidative routes [2]. This strategy mitigates the risk of active or toxic metabolites and streamlines IND-enabling ADME packages.

Late-Stage Functionalization: Streamlined Synthesis of Azetidine-Containing Libraries

Leverage [(Azetidin-3-yl)methyl](benzyl)methylamine in late-stage diversification campaigns using the robust, single-step azetidine-3-amine synthesis methodology [3]. The reaction tolerates diverse functional groups and proceeds in moderate-to-high yield with secondary amines, enabling rapid construction of azetidine-containing compound libraries without the multi-step sequences typically required for four-membered heterocycle installation. This reduces synthetic turnaround time and procurement costs for hit-to-lead and lead optimization programs.

Computational Drug Design: Bioisosteric Replacement of Isopropyl and Flexible Amine Moieties

Apply [(Azetidin-3-yl)methyl](benzyl)methylamine as a computational template for designing azetidine bioisosteres of isopropyl groups or flexible 2-aminopropyl chains. In silico docking studies confirm that azetidine-for-isopropyl replacement improves receptor binding scores across multiple FDA-approved drug scaffolds , while radioligand binding data validate that the azetidine ring effectively mimics the spatial orientation of the methamphetamine 2-aminopropyl group, yielding nanomolar DAT and SERT affinity [4]. This supports the use of the azetidine scaffold in virtual screening and structure-based design workflows.

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